molecular formula C11H12BrNO3 B1517752 4-Bromo-2-morpholinobenzoic acid CAS No. 1099687-03-2

4-Bromo-2-morpholinobenzoic acid

Cat. No.: B1517752
CAS No.: 1099687-03-2
M. Wt: 286.12 g/mol
InChI Key: FYELNCRQYNFNFO-UHFFFAOYSA-N
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Description

4-Bromo-2-morpholinobenzoic acid is a chemical compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol. It is characterized by the presence of a bromine atom, a morpholine ring, and a benzoic acid moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-morpholinobenzoic acid typically involves the bromination of 2-morpholinobenzoic acid. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-morpholinobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-morpholinobenzoic acid is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes, such as enzyme inhibition and receptor binding studies.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-2-morpholinobenzoic acid is similar to other brominated benzoic acid derivatives, such as 4-Bromo-2-methylbenzoic acid and this compound. its unique structural features, such as the presence of the morpholine ring, distinguish it from these compounds and contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzoic acid

  • 4-Bromo-2-morpholinobenzoic acid

  • 4-Bromo-2-aminobenzoic acid

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Properties

IUPAC Name

4-bromo-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYELNCRQYNFNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655926
Record name 4-Bromo-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099687-03-2
Record name 4-Bromo-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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